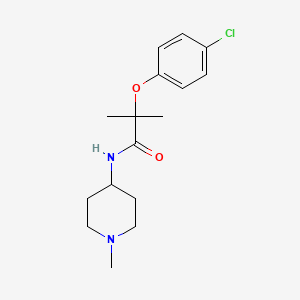
N-benzyl-2,2-diphenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,2-diphenylcyclopropanecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. BDPC has gained attention in the scientific community due to its potential medical applications, especially in the field of neuroscience.
Wirkmechanismus
N-benzyl-2,2-diphenylcyclopropanecarboxamide acts on several neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and cholinergic systems. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and cognitive function. N-benzyl-2,2-diphenylcyclopropanecarboxamide also acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-benzyl-2,2-diphenylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. N-benzyl-2,2-diphenylcyclopropanecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2,2-diphenylcyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity. However, one limitation is that it is a synthetic compound, which can make it more difficult to study than natural compounds. Additionally, N-benzyl-2,2-diphenylcyclopropanecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2,2-diphenylcyclopropanecarboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. Another area of interest is its potential use in the treatment of depression, as it has been found to increase levels of serotonin and dopamine in the brain. Further research is also needed to fully understand the safety and efficacy of N-benzyl-2,2-diphenylcyclopropanecarboxamide in humans.
Synthesemethoden
N-benzyl-2,2-diphenylcyclopropanecarboxamide can be synthesized through a multi-step process starting with the reaction of benzylmagnesium chloride with 2,2-diphenylcyclopropanecarboxylic acid. The resulting intermediate is then reacted with thionyl chloride to yield the corresponding acid chloride, which is finally reacted with benzylamine to produce N-benzyl-2,2-diphenylcyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,2-diphenylcyclopropanecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. N-benzyl-2,2-diphenylcyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to enhance cognitive function and memory retention.
Eigenschaften
IUPAC Name |
N-benzyl-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c25-22(24-17-18-10-4-1-5-11-18)21-16-23(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOSRJDSAYJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)
![1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5196597.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5196600.png)


![1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B5196614.png)

![N-{2-[(3-acetylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5196627.png)

![1-acetyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5196649.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)

